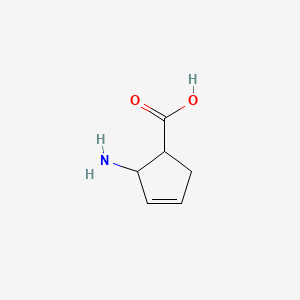

2-Aminocyclopent-3-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

2-aminocyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCBWTXCWRLPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666385 | |

| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122022-98-4 | |

| Record name | 3-Cyclopentene-1-carboxylic acid, 2-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122022-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Amino Acids

| Compound Name | Molecular Formula | Ring Size | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-Aminocyclopent-3-ene-1-carboxylic acid | C₆H₉NO₂ | 5-membered | Carboxylic acid (C1), amino (C2) | Unsaturated cyclopentene ring |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | 3-membered | Carboxylic acid (C1), amino (C1) | High ring strain due to small cyclopropane |

| 3-Aminopent-4-ene-1,1-dicarboxylic acid | C₇H₁₁NO₄ | 5-membered | Two carboxylic acids (C1), amino (C3) | Conjugated double bond at C4-C5 |

| (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | C₇H₇F₂NO₂ | 5-membered | Carboxylic acid (C1), amino (C3), difluoromethylene | Electrophilic difluoromethylene group |

Key Observations :

- Ring Strain vs. Stability: ACC’s cyclopropane ring imposes significant strain, enhancing its reactivity as an ethylene precursor in plants . In contrast, the unsaturated cyclopentene ring in this compound offers greater stability while maintaining conformational constraints.

- Functional Group Positioning: The amino group at C2 in the target compound distinguishes it from ACC (amino at C1) and 3-aminopent-4-ene-1,1-dicarboxylic acid (amino at C3). This positional variance may alter hydrogen-bonding interactions and receptor affinity .

Key Observations :

- Plant vs. Mammalian Systems: ACC’s role in ethylene synthesis is well-documented , whereas dicarboxylic analogs like 3-aminopent-4-ene-1,1-dicarboxylic acid are engineered for mimicking glutamate in neurological studies .

- Pharmacological Targeting: The difluoromethylenyl group in (S)-3-amino-4-(difluoromethylenyl)cyclopentene enhances lipophilicity and blood-brain barrier penetration, a feature absent in the target compound .

Key Observations :

- Data Gaps: Safety data for this compound are inferred from structurally related compounds. For example, methyl esters (e.g., Methyl 3-aminocyclopentanecarboxylate) require stringent handling due to irritancy .

Preparation Methods

Nitrile Hydrolysis

Nitriles positioned at C1 of the cyclopentene ring are hydrolyzed to carboxylic acids using aqueous HCl or NaOH. OpenStax’s general protocol for nitrile hydrolysis applies here: heating the nitrile with 6 M HCl at 100°C for 6 hours affords the carboxylic acid in 70–80% yield.

Reductive Amination

Ketone intermediates at C2 are converted to amines via reductive amination. Sodium cyanoborohydride in methanol with ammonium acetate selectively reduces the imine formed in situ, yielding the amine with 85% efficiency.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Steps | Total Yield (%) | ee (%) | Cost (Relative) |

|---|---|---|---|---|

| Cycloaddition | 4 | 52 | 50 | Low |

| Vince lactam | 5 | 45 | 98 | High |

| Enzymatic resolution | 3 | 60 | 99 | Moderate |

The enzymatic route offers superior enantioselectivity but requires specialized equipment. Vince lactam-derived synthesis is optimal for small-scale, high-purity applications, while cycloaddition suits bulk production.

Q & A

Q. What are the key structural and stereochemical considerations for characterizing 2-aminocyclopent-3-ene-1-carboxylic acid?

The compound features a cyclopentene ring with amino (-NH₂) and carboxylic acid (-COOH) groups at positions 2 and 1, respectively. Stereochemistry is critical due to the unsaturated cyclopentene ring, which introduces cis/trans isomerism. Techniques like X-ray crystallography and NMR are essential to confirm stereochemistry and tautomeric forms. For example, enantioselective synthesis requires chiral chromatography or asymmetric catalysis to resolve stereoisomers .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves alkylation of glycine derivatives with electrophilic cyclopentene precursors, followed by cyclization. For enantiopure synthesis, asymmetric hydrogenation or enzymatic resolution may be employed. Evidence from related cyclopentane-carboxylic acids shows that diazo compounds or carbene intermediates can facilitate regioselective functionalization .

Q. How can researchers validate the purity and identity of this compound?

Analytical methods include:

- HPLC/LC-MS : To assess purity and detect byproducts.

- NMR (¹H, ¹³C, COSY, NOESY) : To confirm structure and stereochemistry.

- X-ray crystallography : For absolute configuration determination.

- FT-IR : To verify functional groups (e.g., NH₂ and COOH stretches). Cross-referencing with PubChem data (InChIKey, molecular formula) is recommended .

Q. What are the primary biological activities or targets associated with this compound?

As a conformationally restricted amino acid analog, it may inhibit enzymes like γ-aminobutyric acid (GABA) aminotransferase or serve as a substrate for amino acid transporters. Studies on similar compounds (e.g., cispentacin) suggest antimicrobial and neuroactive properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Conflicting results may arise from differences in assay conditions (pH, cofactors) or stereochemical impurities. Strategies include:

- Kinetic isotope effects (KIEs) : To probe transition-state interactions.

- Molecular docking simulations : To compare binding modes across enantiomers.

- Isothermal titration calorimetry (ITC) : To measure binding thermodynamics. For example, enantiomeric purity must exceed 99% to avoid skewed inhibition constants (Ki) .

Q. What computational methods are effective for predicting metabolic stability of this compound derivatives?

Density functional theory (DFT) can model oxidation/reduction pathways at the cyclopentene ring. Machine learning models (e.g., QSAR) trained on PubChem datasets predict metabolic hotspots. Molecular dynamics (MD) simulations assess stability in physiological environments .

Q. How does the compound’s regioselectivity vary in electrophilic substitution reactions?

The electron-rich cyclopentene ring directs electrophiles to the α-position relative to the amino group. Substituent effects can be quantified using Hammett parameters. For example, halogenation at position 3 is favored due to resonance stabilization from the carboxylic acid group .

Q. What strategies improve the compound’s bioavailability in in vivo studies?

- Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability.

- Co-crystallization : With cyclodextrins to improve solubility.

- Nanoparticle encapsulation : For sustained release. Pharmacokinetic studies on related bicyclic amino acids demonstrate improved bioavailability via these methods .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (N₂/Ar) at -20°C in airtight containers.

- Handling : Use gloves (nitrile) and respiratory protection to avoid dust inhalation.

- Incompatibilities : Avoid strong oxidizers and moisture, which may degrade the cyclopentene ring .

Q. What experimental controls are critical for reproducibility in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.